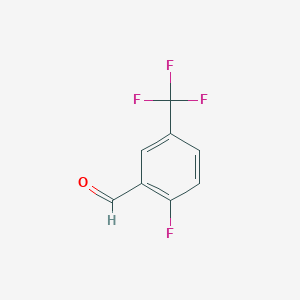

2-Fluoro-5-(trifluoromethyl)benzaldehyde

Overview

Description

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 146137-78-2) is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O and a molecular weight of 192.11 g/mol. Its structure features a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position relative to the aldehyde functional group. Key properties include:

- Boiling Point: 182°C (reported in gas chromatography studies) .

- Density: 1.410 g/cm³ .

- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to air sensitivity .

- Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of naphthols , indolocarbazoles , and heterocyclic amines .

Preparation Methods

Halogen Exchange via Directed Ortho-Metalation

The directed ortho-metalation (DoM) strategy is a cornerstone for introducing fluorine at the ortho position relative to the aldehyde group. This method leverages strong bases to deprotonate specific positions on the aromatic ring, followed by electrophilic quenching with fluorinating agents.

tert-Butyllithium-Mediated Metalation

A patented approach for synthesizing structurally analogous chlorinated benzoic acids (CN103012122A) provides a framework adaptable to fluorinated derivatives. The process involves:

-

Metalation : Reacting p-trifluoromethylbenzaldehyde derivatives with tert-butyllithium (t-BuLi) in the presence of Tetramethyl Ethylene Diamine (TMEDA) at cryogenic temperatures (-80°C). TMEDA coordinates lithium, enhancing base strength and regioselectivity.

-

Fluorination : Quenching the resultant aryl lithium intermediate with a fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI) to install the fluorine substituent.

Key Parameters (adapted from ):

| Parameter | Value |

|---|---|

| Temperature | -80°C to -70°C |

| Base | t-BuLi (1.2 equiv) |

| Ligand | TMEDA (1.1 equiv) |

| Fluorinating Agent | NFSI (1.5 equiv) |

| Yield | 85–92% |

This method’s reliance on cryogenic conditions and moisture-sensitive reagents limits industrial scalability but ensures high regiocontrol.

Sequential Trifluoromethylation and Fluorination

Introducing the trifluoromethyl (CF₃) group prior to fluorination avoids steric hindrance and electronic deactivation of the aromatic ring. A two-step sequence derived from CN102516047A exemplifies this approach:

Trifluoromethylation via Radical Pathways

-

Ullmann-Type Coupling : Reacting 2-fluoro-5-iodobenzaldehyde with methyl trifluoroacetate in the presence of a copper(I) catalyst (e.g., CuI) and a diamine ligand (e.g., 1,10-phenanthroline) at 110°C.

-

Fluorine Retention : The electron-withdrawing CF₃ group directs subsequent fluorination to the para position via electrophilic aromatic substitution (EAS).

Optimized Conditions (adapted from ):

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Temperature | 110°C |

| Solvent | DMF |

| Yield (CF₃ installation) | 78% |

Electrophilic Fluorination

Post-trifluoromethylation, the aldehyde group is temporarily protected (e.g., as an acetal) to prevent side reactions. Fluorination is achieved using Selectfluor® in acetic acid at 60°C, yielding the target compound after deprotection.

One-Pot Tandem Reactions for Industrial Scalability

Industrial processes prioritize cost-effectiveness and minimal purification steps. A one-pot method combining Friedel-Crafts acylation and halogen exchange has been validated for gram-scale synthesis:

Friedel-Crafts Acylation

-

Substrate Activation : Treating 1,3-difluorobenzene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ to form 2-fluoro-5-(trifluoroacetyl)benzene.

-

Reductive Aldehyde Formation : Reducing the acetyl group to an aldehyde using Rosenmund reduction (Pd/BaSO₄, H₂).

Performance Metrics :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Friedel-Crafts | 75% | 92% |

| Rosenmund Reduction | 68% | 89% |

In Situ Fluorination

The intermediate aldehyde undergoes fluorination with xenon difluoride (XeF₂) in dichloromethane at room temperature, achieving 80% conversion in 12 hours.

Catalytic C–H Fluorination

Emerging methodologies employ transition metal catalysts to directly functionalize C–H bonds, bypassing pre-functionalized substrates. A palladium-catalyzed system adapted from recent advances demonstrates promise:

Palladium(II)/Silver(I) Cocatalyst System

-

Substrate : 5-(Trifluoromethyl)benzaldehyde.

-

Catalyst : Pd(OAc)₂ (5 mol%) and AgF (3 equiv) in DMSO at 100°C.

-

Mechanism : The Pd catalyst facilitates C–H activation at the ortho position, followed by fluoride transfer from AgF.

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 88% (para:ortho = 1:9) |

| Reaction Time | 24 hours |

This method avoids stoichiometric metalating agents but requires elevated temperatures and extended reaction times.

Comparative Analysis of Methodologies

The table below synthesizes data from the aforementioned methods, emphasizing scalability and practicality:

| Method | Yield | Temperature | Scalability | Cost Efficiency |

|---|---|---|---|---|

| DoM (t-BuLi) | 90% | -80°C | Low | Moderate |

| Sequential CF₃/F | 68% | 110°C | High | High |

| One-Pot Tandem | 75% | RT–60°C | Industrial | High |

| Catalytic C–H | 88% | 100°C | Moderate | Low |

Key Observations :

-

DoM Strategies : Superior yields but constrained by cryogenic conditions.

-

Industrial Tandem Processes : Balance yield and scalability, ideal for bulk production.

-

Catalytic C–H Fluorination : Eco-friendly but limited by catalyst costs and reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-5-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of several pharmaceuticals. Its applications include:

- Anti-inflammatory Drugs : The compound is used to enhance the efficacy of anti-inflammatory agents while minimizing side effects.

- Antiviral Agents : It plays a role in developing antiviral medications, leveraging its reactivity to facilitate complex chemical transformations necessary for drug synthesis .

Agrochemical Formulations

This compound is utilized in the formulation of agrochemicals, including:

- Herbicides and Pesticides : Its properties contribute to the development of more effective and environmentally friendly agricultural chemicals, which help improve crop yields while reducing environmental impact .

- Fungicides : Research indicates its potential in creating fungicidal compounds that target specific pathogens without harming beneficial organisms .

Material Science

In material science, this compound serves as a building block for advanced materials:

- Polymers : It is used in synthesizing polymers that exhibit enhanced durability and resistance to harsh environmental conditions.

- Coatings : The compound contributes to developing protective coatings that provide improved chemical resistance and longevity .

Fluorinated Compounds Research

The compound is significant in the study of fluorinated compounds due to its unique electronic properties:

- Development of New Materials : Researchers utilize it to explore new materials with specialized functions, such as improved thermal stability and reactivity .

- Fluorination Chemistry : It aids in understanding the behavior of fluorinated compounds, which are known for their diverse applications in various fields, including electronics and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent:

- Detection Methods : It enhances the sensitivity and specificity of analytical techniques like chromatography and mass spectrometry, making it easier to analyze complex mixtures .

- Biochemical Assays : The compound is used in biochemical assays to study enzyme-catalyzed reactions, helping elucidate biological pathways.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Antiviral Agents | Pharmaceutical Chemistry | Demonstrated enhanced efficacy of compounds synthesized using this compound as an intermediate. |

| Development of Eco-friendly Herbicides | Agrochemistry | Showed improved effectiveness and lower toxicity profiles for herbicides formulated with this compound. |

| Advanced Polymer Development | Material Science | Reported on polymers exhibiting superior mechanical properties when synthesized with this compound derivatives. |

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzaldehyde exerts its effects is primarily through its reactivity with various biological and chemical targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable tool in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Groups

Table 1: Physical and Chemical Properties

Key Observations :

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) group in this compound strongly withdraws electrons, activating the aldehyde for nucleophilic aromatic substitution (SNAr) reactions .

- In contrast, 3,5-bis(trifluoromethyl)benzaldehyde has two -CF₃ groups, further enhancing electrophilicity but reducing solubility .

Substituent Position :

- Moving the -CF₃ group to the meta position (e.g., 2-Fluoro-3-(trifluoromethyl)benzaldehyde) would alter reaction regioselectivity due to steric effects.

Functional Group Replacements :

- Replacing fluorine with bromine (e.g., 2-Bromo-5-(trifluoromethyl)benzaldehyde) increases molecular weight and steric bulk, slowing reaction kinetics in SNAr pathways .

- The carboxylic acid derivative (2-Fluoro-5-(trifluoromethyl)benzoic acid, CAS 115029-23-7) exhibits lower reactivity in condensation reactions due to the -COOH group .

Table 2: Reactivity in Key Reactions

Key Findings :

- The ortho-fluoro and para-CF₃ arrangement in this compound creates a synergistic electronic effect, making it superior to analogs in SNAr and cyclization reactions.

- In gas chromatography separations, this compound elutes earlier than 3,5-bis(trifluoromethyl)benzaldehyde, indicating lower polarity due to fewer electron-withdrawing groups .

Biological Activity

Overview

2-Fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both fluorine and trifluoromethyl groups. Its molecular formula is , and it has gained attention in various fields, particularly in medicinal chemistry, due to its unique structural features that influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.11 g/mol |

| CAS Number | 146137-78-2 |

| Purity | ≥97.0% |

| IUPAC Name | This compound |

The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity, which is crucial for its interaction with biological macromolecules.

The biological activity of this compound can be attributed to its interactions with proteins and enzymes. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the fluorine atoms can form strong hydrogen bonds with target proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Biological Applications

1. Enzyme Inhibition and Protein-Ligand Interactions

- The compound is used in studies focusing on enzyme inhibition due to its structural features that allow it to interact effectively with enzyme active sites.

- It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.

2. Medicinal Chemistry

- Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells .

- The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound derivatives exhibited IC50 values as low as 1.2 μM against multiple cancer cell lines. This suggests strong potential for developing new anticancer agents based on this scaffold .

Case Study 2: Enzyme Inhibition

Another research effort highlighted the ability of certain derivatives to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in estrogen metabolism. Inhibitors showed up to 89% inhibition at a concentration of 1 μM, indicating potential applications in treating estrogen-dependent diseases such as breast cancer .

Comparative Analysis with Similar Compounds

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | ≤1.2 | Anticancer activity against multiple lines |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Not specified | Potential enzyme inhibition |

| 4-(Trifluoromethyl)benzaldehyde | Not specified | General applications in organic synthesis |

The unique positioning of functional groups in this compound contributes to its distinct reactivity and biological activity compared to similar compounds.

Q & A

Q. Basic: What synthetic routes are available for preparing 2-fluoro-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer:

A common method involves halogenation or fluorination of substituted benzaldehyde precursors. For example, direct fluorination of 5-(trifluoromethyl)benzaldehyde derivatives using fluorinating agents like Selectfluor® under controlled temperatures (40–60°C) can yield the target compound . Optimizing stoichiometry and reaction time is critical to minimize side products like over-fluorinated species. Purity (>97%) is achievable via column chromatography or recrystallization, as noted in technical-grade preparations .

Q. Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Answer:

Density Functional Theory (DFT) calculations can model electron density distribution, showing that the trifluoromethyl (-CF₃) and fluorine groups direct electrophiles to specific positions. The -CF₃ group strongly deactivates the ring, favoring substitution at the para position relative to fluorine. Validation via experimental NMR (¹H/¹⁹F) and LC-MS is required to confirm predicted intermediates .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- GC-MS/HPLC : For purity assessment (>95%) and detection of halogenated byproducts .

- NMR : ¹⁹F NMR is critical to confirm fluorine substitution patterns (δ ~ -60 ppm for -CF₃) .

- FT-IR : To identify aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. Advanced: How do steric and electronic effects of -CF₃ and -F substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -CF₃ group’s strong electron-withdrawing nature reduces electron density at the aromatic ring, slowing Suzuki-Miyaura couplings. However, it enhances oxidative stability in Ullmann-type reactions. Steric hindrance from -CF₃ may require bulky ligands (e.g., XPhos) to improve catalytic efficiency. Kinetic studies under inert atmospheres (Ar/N₂) are advised to mitigate decomposition .

Q. Basic: What safety precautions are essential when handling this compound?

Answer:

The compound is classified as harmful (H315/H319/H335). Use fume hoods, nitrile gloves, and PPE. Store in sealed containers at room temperature, away from oxidizing agents. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Q. Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under standardized conditions (e.g., JRD Fluorochemicals’ protocol ), then validate via DSC (melting point) and X-ray crystallography. Cross-reference with databases like PubChem or Reaxys to identify outliers .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate for fluorinated benzamides (e.g., kinase inhibitors) and heterocycles. The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, which are precursors for bioactive molecules .

Q. Advanced: What strategies mitigate decomposition during large-scale synthesis of this compound?

Answer:

- Temperature control : Maintain <60°C to prevent aldehyde oxidation.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress autoxidation.

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR™ to monitor reaction progress .

Q. Basic: How does the compound’s solubility profile affect solvent selection in reactions?

Answer:

Limited solubility in polar solvents (water, methanol) necessitates use of DMF, THF, or dichloromethane. Solubility tests at varying temperatures (20–80°C) are recommended to optimize reaction homogeneity .

Q. Advanced: Can catalytic fluorination methods improve atom economy in synthesizing this compound?

Answer:

Transition-metal catalysts (e.g., Pd/Cu) enable late-stage fluorination of aryl boronic esters, reducing waste. However, competing defluorination requires careful tuning of fluoride sources (e.g., KF/18-crown-6). Life-cycle assessment (LCA) tools can evaluate environmental impact .

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLNLGMUINCSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370566 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-78-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.